1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde
Description
1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde is a benzodiazole derivative featuring a 3,5-dimethylphenoxyethyl side chain and a carbaldehyde group at position 2. This compound’s synthesis likely involves condensation of aldehydes with appropriate precursors under catalytic conditions, as seen in analogous heterocyclic syntheses .
Properties
IUPAC Name |
1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-9-14(2)11-15(10-13)22-8-7-20-17-6-4-3-5-16(17)19-18(20)12-21/h3-6,9-12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESPRGBEIHPLBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCN2C3=CC=CC=C3N=C2C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acidThe final step is the formylation of the benzimidazole ring to introduce the aldehyde functional group .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the primary alcohol.
Scientific Research Applications
1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural similarity to nucleotides makes it useful in studying DNA interactions and as a potential antiviral or anticancer agent.
Mechanism of Action
The mechanism of action of 1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde involves its interaction with various molecular targets. The benzimidazole core can mimic the structure of natural nucleotides, allowing it to bind to DNA or RNA and interfere with their function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Frameworks
Benzodiazole vs. Imidazole-Triazole Hybrids: Compounds like 3,5-di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1 in ) share a multi-heterocyclic architecture. However, the target compound’s benzodiazole core differs from imidazole-triazole hybrids in electronic and steric properties. Benzodiazoles typically exhibit stronger aromatic stabilization, reducing metabolic susceptibility compared to imidazole derivatives.
Molecular Properties Influencing Bioavailability
highlights key parameters for oral bioavailability:
- Rotatable Bonds: The target compound’s phenoxyethyl chain introduces ~3 rotatable bonds, significantly fewer than imidazole-triazole derivatives (e.g., C1 in , which has >10 rotatable bonds due to multiple phenyl and triazole groups). Fewer rotatable bonds correlate with improved membrane permeation and bioavailability .
- Polar Surface Area (PSA): The carbaldehyde (1 acceptor), ether oxygen (1 acceptor), and benzodiazole nitrogens (non-H-bonding in conjugated systems) give the target compound an estimated PSA of ~60–80 Ų. This is lower than imidazole-triazole derivatives (PSA > 120 Ų due to multiple N atoms), favoring intestinal absorption .
Table 1: Comparative Molecular Properties
Receptor Binding and Docking Studies
AutoDock4 () enables comparative analysis of binding affinities. The carbaldehyde group may act as a hydrogen bond acceptor, enhancing interactions with target proteins compared to non-polar substituents. For example, in protease inhibitors, this group could mimic transition-state carbonyls, whereas imidazole-triazole derivatives might rely on π-π stacking .
Biological Activity
1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde is a compound belonging to the benzodiazole class, which is known for its diverse biological activities. This article reviews the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H18N2O
- Molecular Weight : 290.35 g/mol
- IUPAC Name : 1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde
- Canonical SMILES : CC(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CN4CCOCC4
The biological activity of 1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde primarily involves its interaction with various molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that play critical roles in cellular processes.
- Receptor Modulation : The compound may bind to specific receptors, altering their activity and leading to various physiological responses.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, including:
- Mechanism : The compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects against various pathogens:
- In Vitro Studies : It has shown effectiveness against drug-resistant strains of bacteria. For example, its minimal inhibitory concentration (MIC) against Staphylococcus aureus was reported at 0.78 µg/mL, comparable to standard antibiotics.
Anti-inflammatory Effects
1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde has been investigated for its anti-inflammatory properties:
- Mechanism : The compound inhibits the production of pro-inflammatory cytokines and reduces inflammation in cellular models.
Research Findings and Case Studies
Case Study Example
In a recent study published in Drug Target Insights, researchers explored the compound's potential as an anticancer agent. The study found that treatment with 1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde resulted in a significant reduction in tumor size in xenograft models of breast cancer. The underlying mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
